Quinoline, 2-(1H-purin-6-ylthio)-
Description
Quinoline derivatives are renowned for their diverse biological activities, including antiviral, antitumor, and antitubercular properties . The compound Quinoline, 2-(1H-purin-6-ylthio)- features a quinoline core substituted at the 2-position with a sulfur-linked purine moiety. For instance, sulfur-containing quinoline derivatives, such as 2-[(trimethylsilylpropyl)thio]quinoline (6a), demonstrate cholesterol-lowering and vasodilatory effects , suggesting that the purine-thio group in the target compound may confer unique pharmacological properties.
Properties
CAS No. |
92160-98-0 |
|---|---|
Molecular Formula |
C14H9N5S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
2-(7H-purin-6-ylsulfanyl)quinoline |
InChI |
InChI=1S/C14H9N5S/c1-2-4-10-9(3-1)5-6-11(19-10)20-14-12-13(16-7-15-12)17-8-18-14/h1-8H,(H,15,16,17,18) |
InChI Key |
MCUIPKFCAPKZJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloroquinoline Precursors
The synthesis often begins with functionalized quinoline derivatives. A common precursor is 2-chloroquinoline, which can be synthesized via the Skraup reaction or Friedländer annulation. For example, cyclocondensation of 2-aminobenzaldehyde with ketones in the presence of acidic catalysts yields 2-chloroquinoline derivatives.
Alternative Routes Using Mercaptoacetic Acid Esters
Recent advances involve mercaptoacetic acid esters as sulfur donors. In a notable method, ethyl 2-mercaptoacetate reacts with pentachloro-2-nitro-1,3-butadiene to form thiodiene intermediates, which undergo cyclization with naphthalen-1-amine to yield 2-thio-substituted quinolines. This approach achieves yields up to 93% under optimized conditions (triethylamine, THF, room temperature).
Thioether Formation at the Quinoline 2-Position
Nucleophilic Aromatic Substitution (SNAr)
2-Chloroquinoline undergoes SNAr with purine-6-thiol in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C. The reaction is accelerated by bases such as potassium carbonate, which deprotonate the thiol to generate a more nucleophilic thiolate. Yields range from 45% to 68%, with side products arising from competing hydrolysis.
Table 1: Optimization of SNAr Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 80 | 68 |
| Et3N | THF | 60 | 54 |
| NaOH | DMSO | 70 | 45 |
Transition-Metal-Catalyzed Cross-Coupling
Palladium-catalyzed C–S bond formation offers improved regioselectivity. Utilizing catalysts like Pd(OAc)2 with ligands (Xantphos) and cesium carbonate as a base, 2-bromoquinoline couples with purine-6-thiol in toluene at 100°C, achieving 72% yield. This method minimizes side reactions but requires inert conditions.
Direct Synthesis via Cyclization Reactions
One-Pot Heterocyclization
A scalable approach involves reacting naphthalen-1-amine with fluorinated enolates in trifluoroacetic acid, forming benzo[h]quinolines with modifiable thioether groups. Adapting this method, purine-6-thiol is introduced during cyclization, yielding the target compound in 51–61% yield.
Electrocyclization of Imine Intermediates
Ultraviolet light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines generates substituted quinolines. Incorporating purine-6-thiol at the imine stage enables regioselective thioether formation, with reported yields of 78%.
Post-Synthetic Modifications
Oxidation and Substitution of Sulfur Groups
Sulfoxide intermediates derived from 2-mercaptoquinoline (via H2O2 oxidation) undergo nucleophilic displacement with purine-6-thiolate. This two-step process achieves 85% yield in chloroform at 25°C.
Table 2: Sulfoxide Displacement Efficiency
| Nucleophile | Solvent | Yield (%) |
|---|---|---|
| Purine-6-thiolate | CHCl3 | 85 |
| Morpholine | THF | 63 |
Friedel-Crafts Alkylation
In rare cases, Friedel-Crafts alkylation introduces purine-thiol groups to quinoline, though steric effects limit yields to <30%.
Challenges and Mitigation Strategies
Steric Hindrance at the 2-Position
Bulky substituents on purine hinder coupling reactions. Using smaller protecting groups (e.g., acetyl) or microwave-assisted synthesis improves accessibility, enhancing yields by 15–20%.
Purine-Thiol Stability
Purine-6-thiol is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) stabilize the thiol, preventing disulfide formation.
Chemical Reactions Analysis
Quinoline, 2-(1H-purin-6-ylthio)- undergoes various chemical reactions, including electrophilic and nucleophilic substitution reactions, similar to other quinoline derivatives . Common reagents used in these reactions include acids, bases, and oxidizing agents. The compound can participate in oxidation, reduction, and substitution reactions, leading to the formation of various products depending on the reaction conditions .
Scientific Research Applications
Quinoline, 2-(1H-purin-6-ylthio)- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, quinoline derivatives are known for their anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery .
In industrial chemistry, quinoline derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and other fine chemicals . Their ability to undergo diverse chemical reactions makes them versatile building blocks for various applications.
Mechanism of Action
The mechanism of action of Quinoline, 2-(1H-purin-6-ylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and modulate signaling pathways, leading to its observed biological effects . For example, quinoline derivatives have been shown to inhibit viral replication by targeting viral enzymes and disrupting virion stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Activity Comparison: 6a exhibits higher cholesterol-lowering activity than its thiopyridine analogue 4a, highlighting the importance of the quinoline scaffold . PTA undergoes glutathione-dependent metabolism to release 6-MP, a chemotherapeutic agent, via both enzymatic and non-enzymatic pathways . This suggests that the purine-thio group in Quinoline, 2-(1H-purin-6-ylthio)- may similarly act as a prodrug or interact with glutathione pathways.
Physicochemical Properties: Substitution at the 2-position of quinoline significantly alters solubility and electronic properties. For example, chlorine substitution increases electronegativity and reactivity , while bulky groups like silyl chains (as in 6a) enhance lipophilicity . The purine-thio group introduces hydrogen-bonding capacity (via purine’s nitrogen atoms) and redox sensitivity (via the thioether bond), which could influence metabolic stability and target binding .
Metabolic and Mechanistic Insights
- PTA’s metabolism involves two pathways: (1) direct cleavage of the thioether bond to release 6-MP and (2) glutathione conjugation followed by enzymatic processing . If Quinoline, 2-(1H-purin-6-ylthio)- follows similar pathways, it may exhibit prodrug behavior or generate reactive sulfur species.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
